molecular formula C23H26N4O4S2 B3298453 4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897475-01-3

4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B3298453
CAS No.: 897475-01-3
M. Wt: 486.6 g/mol
InChI Key: ADWIJPDZTHJVRT-UHFFFAOYSA-N
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Description

4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a piperazine ring, and a morpholine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The piperazine ring is then introduced via nucleophilic substitution reactions, and the morpholine sulfonyl group is added through sulfonylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the benzothiazole core or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different functional groups onto the benzothiazole or piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties.

Scientific Research Applications

4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound has potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: It can be used in the production of specialty chemicals or as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, piperazine derivatives, and morpholine sulfonyl derivatives. Examples include:

  • 2-aminobenzothiazole
  • 4-methylpiperazine
  • Morpholine-4-sulfonic acid

Uniqueness

What sets 4-methyl-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the benzothiazole core provides aromatic stability and potential for π-π interactions, while the piperazine and morpholine sulfonyl groups offer additional sites for chemical modification and biological activity.

This compound’s versatility makes it a valuable tool in various scientific and industrial applications, highlighting its importance in ongoing research and development efforts.

Properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-17-3-2-4-20-21(17)24-23(32-20)26-11-9-25(10-12-26)22(28)18-5-7-19(8-6-18)33(29,30)27-13-15-31-16-14-27/h2-8H,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWIJPDZTHJVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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